molecular formula C18H24BrNO3S B1667781 Bretylium tosylate CAS No. 61-75-6

Bretylium tosylate

货号 B1667781
CAS 编号: 61-75-6
分子量: 414.4 g/mol
InChI 键: KVWNWTZZBKCOPM-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bretylium tosylate, also known as Bretylium, is an antiarrhythmic agent . It blocks the release of noradrenaline from nerve terminals, decreasing output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic .


Synthesis Analysis

Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .


Molecular Structure Analysis

Bretylium tosylate crystallizes in space group C2/c with a = 32.6238 (4), b = 12.40353 (14), c = 9.93864 (12) Å, β = 101.4676 (10), V = 3941.39 (5) Å3, and Z = 8 .


Chemical Reactions Analysis

The presence of any residual alcohols from synthetic reaction or recrystallization steps may result in the formation of alkyl esters of the sulfonic acids .


Physical And Chemical Properties Analysis

Bretylium tosylate has a molecular formula of C11H17BrN and a molar mass of 243.168 g·mol−1 .

科学研究应用

Treatment of Ventricular Arrhythmias

Bretylium tosylate is used to treat life-threatening ventricular arrhythmias, principally ventricular fibrillation and ventricular tachycardia, that have not responded to treatment with first-line antiarrhythmic agents . It is used in emergency medicine and cardiology for the acute management of these conditions .

Inhibition of Noradrenaline Release

Bretylium tosylate blocks the release of noradrenaline from the peripheral sympathetic nervous system . This action can be beneficial in conditions where there is an overactivity of the sympathetic nervous system.

Positive Inotropic Effect on the Myocardium

Bretylium tosylate has a direct positive inotropic effect on the myocardium . This means it can increase the force of contraction of the heart muscle, which can be useful in certain heart conditions.

Blocking Effect on Postganglionic Sympathetic Nerve Transmission

Bretylium tosylate has a blocking effect on postganglionic sympathetic nerve transmission . This can help to reduce the effects of excessive sympathetic nervous system activity on the heart.

Inhibition of Voltage-Gated K(+) Channels

The primary mode of action for bretylium tosylate is thought to be the inhibition of voltage-gated K(+) channels . This action can help to stabilize the electrical activity of the heart cells, preventing arrhythmias.

Use in Canine Hearts with Quinidine-Induced Long QT Interval

Bretylium tosylate has been studied for its effects on ventricular refractoriness and its inhomogeneity, and ventricular fibrillation threshold in canine hearts with quinidine-induced long QT interval . It was found to decrease temporal dispersion and increase the ventricular fibrillation threshold .

作用机制

Target of Action

Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .

Mode of Action

Bretylium tosylate’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .

Biochemical Pathways

Bretylium tosylate affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.

Pharmacokinetics

Bretylium tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of bretylium tosylate and necessitate dosage modification in renal disease .

Result of Action

The result of bretylium tosylate’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .

Action Environment

The action of bretylium tosylate can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .

安全和危害

Bretylium tosylate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . Rapid intravenous administration may cause severe nausea and vomiting, and intramuscular injection at the same site may cause atrophy and necrosis of muscle tissue .

属性

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNWTZZBKCOPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022685
Record name Bretylium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bretylium tosylate

CAS RN

61-75-6
Record name Bretylium tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium tosylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium tosylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bretylium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bretylium tosilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRETYLIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bretylium tosylate
Reactant of Route 2
Bretylium tosylate
Reactant of Route 3
Bretylium tosylate
Reactant of Route 4
Bretylium tosylate
Reactant of Route 5
Bretylium tosylate
Reactant of Route 6
Bretylium tosylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。